2,4-Difluoro-1-isopropoxybenzene

Overview

Description

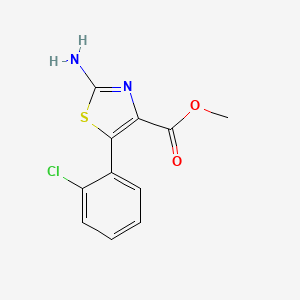

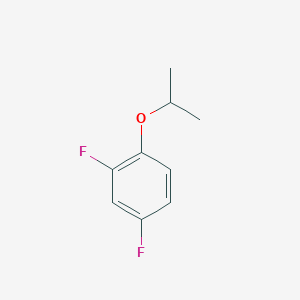

2,4-Difluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O . It is used for research and development purposes .

Molecular Structure Analysis

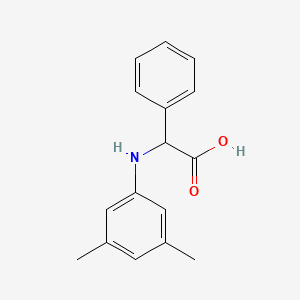

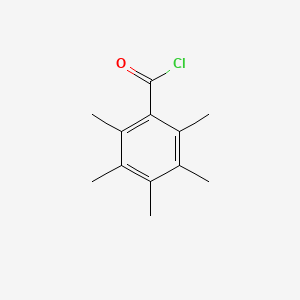

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one isopropoxy group attached. The InChI code for this compound is 1S/C9H10F2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 172.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, such as fluorobenzenes and difluorobenzenes, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. These compounds, due to the presence of fluorine substituents, typically exhibit weak metal center binding, making them suitable as non-coordinating solvents or easily displaced ligands. This characteristic opens up avenues for their use in well-defined complex formations and catalytic processes involving C-H and C-F bond activation (Pike, Crimmin, & Chaplin, 2017).

Intermolecular Interactions

The crystal structures of fluorobenzenes reveal insights into C−H···F−C interactions, comparing these with analogues involving O or N atoms to understand the weak acceptor capabilities of the C−F group. Such studies contribute to the knowledge base on the nature of intermolecular forces and the design of molecular assemblies with specific properties (Thalladi et al., 1998).

Photocatalytic Benzylic Fluorination

In the realm of organic synthesis, the photocatalyzed oxidation of benzylic compounds, facilitated by certain systems, offers a synthetically efficient pathway to benzylic fluorides. This method highlights the potential for creating electron-deficient, less substituted benzylic fluorides, which are challenging to access through other means. The process is advantageous due to its metal-free and mild conditions (Bloom, McCann, & Lectka, 2014).

Biodegradation of Difluorobenzenes

Research into the biodegradation of difluorobenzenes by specific microbial strains illuminates the potential for environmental remediation of these compounds, which are used in the synthesis of various pharmaceutical and agricultural chemicals. This work provides insights into the capabilities of microorganisms to degrade and detoxify fluorinated pollutants, contributing to the development of bioremediation strategies (Moreira et al., 2009).

Liquid Crystalline Organogelators

The synthesis of 4-perfluoroalkylbutoxybenzene derivatives exemplifies the exploration of new materials for applications such as water purification. These compounds act as efficient phase-selective gelators, demonstrating the potential of fluorinated compounds in the design of materials with unique properties suitable for environmental and technological applications (Cao et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Biochemical Pathways

The specific biochemical pathways influenced by 2,4-Difluoro-1-isopropoxybenzene are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that this compound should be stored in a dry room at normal temperature for optimal stability .

properties

IUPAC Name |

2,4-difluoro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWSBXDGVXNFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1635858.png)